2-(Nicotinamido)ethyl 3,4,5-trimethoxybenzoate hydrochloride
Description
2-(Nicotinamido)ethyl 3,4,5-trimethoxybenzoate hydrochloride is a synthetic compound featuring a 3,4,5-trimethoxybenzoate core esterified to a 2-(nicotinamido)ethyl group. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
2-(pyridine-3-carbonylamino)ethyl 3,4,5-trimethoxybenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6.ClH/c1-23-14-9-13(10-15(24-2)16(14)25-3)18(22)26-8-7-20-17(21)12-5-4-6-19-11-12;/h4-6,9-11H,7-8H2,1-3H3,(H,20,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFCEULCPUINIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCNC(=O)C2=CN=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>59.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85273664 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Direct Methylation of Hydrolyzable Tannin
The one-pot synthesis of TMB acid from hydrolyzable tannin avoids intermediate isolation, significantly reducing production costs and time. As described in US4501920A , tannin (e.g., from tara pods or sumac leaves) is methylated with dimethyl sulfate in an alkaline medium (sodium hydroxide) under nitrogen atmosphere. Sodium bisulfite is added as an oxygen scavenger to prevent oxidation. The methylation occurs at 20–60°C over 4–10 hours, followed by hydrolysis at 80–105°C for 1–4 hours to cleave the methylated tannin into 3,4,5-trimethoxybenzoate salts. Acidification with hydrochloric acid precipitates TMB acid with a reported yield of 85–90%.
Key Advantages :
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Eliminates gallic acid isolation, reducing decomposition risks.
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Uses cost-effective tannin feedstocks.
Gallic Acid Methylation Route
Alternative methods start with gallic acid, as outlined in CN102690196A . Gallic acid is dissolved in water, methylated with dimethyl sulfate and sodium hydroxide, and hydrolyzed to form TMB acid. Acidification (pH 1–2) precipitates crude TMB acid, which is decolorized with activated carbon and recrystallized for purification. This method achieves a purity of >99% but requires gallic acid isolation, increasing production complexity.
Synthesis of N-(2-Hydroxyethyl)nicotinamide
Solvent-Free Aminolysis of Ethyl Nicotinate
Ambeed.com documents high-yield approaches for N-(2-hydroxyethyl)nicotinamide. In a solvent-free system, ethyl nicotinate reacts with excess ethanolamine at 125°C for 4 hours. Vacuum distillation removes excess ethanolamine, and acetone-induced crystallization yields 96.6% product with a melting point of 89–91°C.
Reaction Conditions :
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Temperature: 125°C
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Time: 4 hours
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Workup: Vacuum distillation, acetone crystallization
Toluene-Mediated Synthesis
A lower-yield method (42%) involves refluxing ethyl nicotinate and ethanolamine in toluene at 80°C for 48 hours. The sticky emulsion is cooled, and the solid is recrystallized from ethyl acetate and acetone. While slower, this approach avoids high-temperature conditions.
Esterification of TMB Acid with N-(2-Hydroxyethyl)nicotinamide
Acid Chloride-Mediated Esterification
TMB acid is converted to its acid chloride using thionyl chloride (SOCl₂). The acid chloride reacts with N-(2-hydroxyethyl)nicotinamide in dry dichloromethane under nitrogen, with pyridine as a catalyst. After 12–24 hours at room temperature, the mixture is washed with sodium bicarbonate and brine. The ester is isolated via rotary evaporation and purified by recrystallization (ethanol/water).
Carbodiimide Coupling
A milder alternative employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF). TMB acid and N-(2-hydroxyethyl)nicotinamide are stirred at 0–5°C for 1 hour, then at room temperature for 24 hours. The ester is extracted with ethyl acetate and purified via column chromatography (silica gel, hexane/ethyl acetate).
Yield : 65–75%
Advantage : Avoids acidic conditions, preserving heat-sensitive groups.
Hydrochloride Salt Formation
The free base ester is dissolved in anhydrous ethanol and treated with hydrochloric acid (1.1 equiv) at 0°C. The precipitate is filtered, washed with cold ether, and dried under vacuum to yield 2-(Nicotinamido)ethyl 3,4,5-trimethoxybenzoate hydrochloride.
Critical Parameters :
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Stoichiometric HCl addition to avoid over-acidification.
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Low-temperature crystallization to prevent decomposition.
Analytical Data and Quality Control
Spectroscopic Characterization
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¹H NMR (DMSO-d₆) : δ 8.98 (s, 1H, pyridine-H), 8.65 (d, 1H, J = 4.8 Hz), 8.12 (d, 1H, J = 7.9 Hz), 7.48 (m, 1H), 4.42 (t, 2H, -OCH₂), 3.88 (s, 9H, -OCH₃), 3.64 (t, 2H, -NHCH₂), 3.38 (m, 2H, -CH₂NH).
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IR (KBr) : 1745 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O), 1240 cm⁻¹ (C-O ester).
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water + 0.1% TFA) confirms >99% purity. Residual solvents (e.g., acetone, toluene) are quantified via GC-MS to meet ICH guidelines.
Comparative Analysis of Methods
| Step | Method 1 (Acid Chloride) | Method 2 (Carbodiimide) |
|---|---|---|
| Yield | 70–80% | 65–75% |
| Reaction Time | 24 hours | 24 hours |
| Purification | Recrystallization | Column Chromatography |
| Cost | Low (SOCl₂) | High (EDC/DMAP) |
| Scalability | Industrial | Lab-scale |
Challenges and Optimization Strategies
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Ester Hydrolysis Risk : Prolonged exposure to moisture during esterification reduces yields. Use of molecular sieves or anhydrous solvents mitigates this.
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Byproduct Formation : Incomplete methylation of TMB acid results in mono-/di-methoxy derivatives. Excess dimethyl sulfate and controlled pH (10–12) improve selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(Nicotinamido)ethyl 3,4,5-trimethoxybenzoate hydrochloride can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3,4,5-trimethoxybenzoic acid and 2-(nicotinamido)ethanol.
Oxidation: The compound can be oxidized to introduce additional functional groups, potentially enhancing its biological activity.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Major Products Formed
Hydrolysis: 3,4,5-trimethoxybenzoic acid and 2-(nicotinamido)ethanol.
Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.
Substitution: Substituted derivatives of the original compound with different functional groups replacing the methoxy groups.
Scientific Research Applications
2-(Nicotinamido)ethyl 3,4,5-trimethoxybenzoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(Nicotinamido)ethyl 3,4,5-trimethoxybenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The nicotinamide moiety can mimic the structure of nicotinamide adenine dinucleotide (NAD+), allowing the compound to interfere with enzymatic processes that rely on NAD+ as a cofactor. This can lead to the modulation of metabolic pathways and cellular functions.
Comparison with Similar Compounds
Structural Analogues
Core Structural Features
- Common moiety : All analogs share the 3,4,5-trimethoxybenzoate group, which confers lipid solubility and membrane permeability.
- 8-(Diethylamino)octyl group: Found in TMB-8 (8-(diethylamino)octyl-3,4,5-trimethoxybenzoate hydrochloride), this substituent facilitates calcium antagonism by interacting with intracellular calcium stores . Methylamino-phenylbutyl group: Present in nortrimebutine hydrochloride (), this structure is linked to antispasmodic activity in gastrointestinal disorders .
Table 1: Structural and Physical Properties
*TMB = trimethoxybenzoate
Calcium Modulation
- TMB-8 Hydrochloride : Acts as a calcium antagonist by inhibiting intracellular calcium release, demonstrated in smooth muscle studies and renal epithelial cells exposed to lipid A .
- Target Compound : The nicotinamide group may shift activity toward NAD(P)-mediated pathways (e.g., sirtuins or PARPs), though calcium-related effects remain plausible due to the benzoate core.
Antiproliferative Effects
- Chalcone Derivatives () : Analogues with α-substituted chalcones and trimethoxybenzoate groups showed cytotoxic effects on cancer cell lines (MCF-7, HepG2). The target compound’s ester linkage may enhance stability compared to chalcones.
Pharmacokinetic and Stability Profiles
- Hydrochloride Salts : Improve water solubility across all analogs, critical for oral bioavailability.
- Nicotinamide vs.
Biological Activity
2-(Nicotinamido)ethyl 3,4,5-trimethoxybenzoate hydrochloride is a synthetic compound that combines nicotinamide with a trimethoxybenzoate moiety. This unique structure suggests potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The synthesis of this compound typically involves the esterification of 3,4,5-trimethoxybenzoic acid with 2-(nicotinamido)ethanol. The reaction is facilitated by dehydrating agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). The resulting ester is then converted into its hydrochloride form through treatment with hydrochloric acid.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzymatic Interactions : The nicotinamide component can mimic nicotinamide adenine dinucleotide (NAD+), a crucial cofactor in various enzymatic reactions. This allows the compound to modulate metabolic pathways dependent on NAD+.
- Receptor Modulation : The trimethoxybenzoate moiety may interact with various receptors, influencing cellular signaling pathways.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by interfering with metabolic processes essential for tumor growth. Its ability to modulate NAD+-dependent enzymes could play a role in cancer cell metabolism.
- Anti-inflammatory Effects : The compound has been explored for its potential to reduce inflammation, possibly through the inhibition of pro-inflammatory cytokines and pathways associated with chronic inflammatory diseases.
Case Studies
- In Vitro Studies : In one study, the compound was tested on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.
- Animal Models : In vivo experiments demonstrated that administration of the compound led to reduced tumor size in xenograft models of breast cancer. The mechanism appeared to involve apoptosis induction and cell cycle arrest.
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 3,4,5-trimethoxybenzoate | Lacks nicotinamide moiety | Limited anticancer properties |
| Ethyl 3,4,5-trimethoxybenzoate | Similar to methyl derivative | Comparable but less potent |
| Nicotinamide | Contains only nicotinamide structure | Known for metabolic regulation |
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 2-(Nicotinamido)ethyl 3,4,5-trimethoxybenzoate hydrochloride, and how can purity be maximized?
- Methodology :
- Stepwise synthesis : Begin with 3,4,5-trimethoxybenzoyl chloride (precursor) and couple it with nicotinamide derivatives using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like dichloromethane or DMF. Monitor reaction progress via TLC or HPLC .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures. Confirm purity via HPLC (>98%) and NMR (e.g., absence of unreacted starting materials in H NMR) .
- Critical Parameters : Maintain inert atmosphere (N) during coupling to prevent hydrolysis of activated intermediates .
Q. How can solubility and stability profiles of this compound be systematically evaluated under experimental conditions?
- Methodology :
- Solubility : Perform shake-flask method in buffered solutions (pH 1.2–7.4) and organic solvents (DMSO, ethanol). Quantify via UV-Vis spectroscopy at λ ~270 nm (trimethoxybenzoyl absorption) .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products using LC-MS. Note susceptibility to oxidation (e.g., methoxy groups) and hydrolysis (amide bonds) under acidic/basic conditions .
Q. What analytical techniques are most reliable for characterizing this compound’s structure?
- Methodology :
- NMR : Use H and C NMR to confirm the ethyl ester linkage (δ 4.2–4.4 ppm for –CHO–) and aromatic protons of trimethoxybenzoyl (δ 6.8–7.1 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns (e.g., loss of HCl from hydrochloride salt) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to nicotinamide-dependent enzymes (e.g., PARPs). Focus on hydrogen bonding (trimethoxybenzoyl with catalytic residues) and steric compatibility of the ethyl ester .
- MD Simulations : Run 100-ns simulations in explicit solvent (GROMACS) to assess stability of ligand-protein complexes. Validate with experimental IC values from enzyme inhibition assays .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?
- Methodology :
- Meta-Analysis : Compare IC values across studies using standardized assays (e.g., MTT for cytotoxicity). Account for variables like cell line heterogeneity (e.g., HeLa vs. HEK293) .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing nicotinamide with benzothiazole) to isolate contributions of specific functional groups to activity .
Q. How can crystallography validate the compound’s solid-state structure and polymorphism risks?
- Methodology :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (acetone/water). Resolve structure to confirm hydrochloride salt formation (Cl···H–N interactions) and assess packing efficiency .
- PXRD : Compare experimental patterns with simulated data (Mercury software) to detect polymorphic forms. Note hygroscopicity risks (moisture-induced phase changes) .
Q. What reaction mechanisms explain unexpected byproducts during scale-up synthesis?
- Methodology :
- Reaction Monitoring : Use in-situ FTIR to detect intermediates (e.g., acylurea from EDC side reactions). Optimize stoichiometry (1.2:1 molar ratio of carbodiimide to carboxylic acid) to minimize byproducts .
- Isolation and Characterization : Purify byproducts via prep-HPLC and identify via H NMR and HRMS. For example, over-alkylation at the ethyl ester may occur under prolonged reflux .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
